4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-nitro-2-(1H-1,2,3,4-tetrazol-1-yl)phenol” is likely a nitrogen-rich compound due to the presence of the tetrazole group . Nitrogen-rich compounds are often used in the development of new drugs and other pharmaceutical applications .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and their structures were established by NMR and MS analysis .Scientific Research Applications
Synthesis and Characterization
Research has demonstrated the successful synthesis and structural characterization of various complexes involving derivatives of tetrazolyl phenols. For instance, new complexes constructed with (1H-tetrazol-5-yl)phenol derivatives have been synthesized, showcasing diverse structural frameworks and properties. These complexes were meticulously characterized using elemental analysis, single-crystal X-ray diffraction, infrared spectroscopy, powder X-ray diffraction, and thermogravimetric analysis, revealing their potential for applications in magnetic, fluorescence, and UV–Vis properties (Xie et al., 2018).
Luminescent Properties and Sensing Applications
A novel study on a Pb(II)-organic framework, incorporating a tetrazolyl phenol derivative, highlighted its excellent luminescence and stability in various solvents. This framework acts as a dual functional sensor for detecting nitroaromatic explosives (NACs) and Fe3+ ions with high selectivity and sensitivity, showcasing potential for biological and environmental sensing applications (Luo et al., 2017).
Antimicrobial Activity
Research on the spectral characterization and antimicrobial activity of phenol derivatives and their zinc(II) complexes has demonstrated selective antibacterial activity. These studies suggest the potential of tetrazolyl phenol derivatives in developing antimicrobial agents (Tavman et al., 2010).
Electronic and Electrical Properties
Investigations into the electronic, electrical, and gas sensing properties of novel phthalocyanines substituted with tetrazole-based groups have opened new avenues for utilizing these compounds in electronic and sensor technologies. These studies focus on their application in detecting toluene, showcasing the versatility of tetrazolyl phenols in materials science (Gümrükçü et al., 2011).
Fluorescence Probing
The synthesis and fluorescence properties of a Co2+ fluorescent probe based on a phenol derivative have been explored, indicating good selectivity towards Co2+ ions. This suggests the compound's utility as a fluorescence chemical sensor, highlighting the potential for developing novel fluorescence probes (Hou Xuan, 2012).
Properties
IUPAC Name |
4-nitro-2-(tetrazol-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O3/c13-7-2-1-5(12(14)15)3-6(7)11-4-8-9-10-11/h1-4,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSJYDYLGYNHRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N2C=NN=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.